![molecular formula C21H14 B1205412 7-Methylbenzo[a]pyrene CAS No. 63041-77-0](/img/structure/B1205412.png)
7-Methylbenzo[a]pyrene
Übersicht
Beschreibung
7-Methylbenzo[a]pyrene is a chemical compound with the molecular formula C21H14 . Its molecular weight is 266.3359 .
Synthesis Analysis
7-Methylbenzo[a]pyrene can be synthesized through various methods, including the reaction of benz[a]anthracene with methyl iodide in the presence of a reducing agent, Friedel-Crafts alkylation, and DeMayo oxidation. Another indirect method of pyrene synthesis involves the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Molecular Structure Analysis
The IUPAC Standard InChI for 7-Methylbenzo[a]pyrene is InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3 .Chemical Reactions Analysis
7-Methylbenzo[a]pyrene can undergo the same initial metabolic activation as benzo[a]pyrene itself, despite the presence of a methyl group at the 7 position . The metabolism of 7-Methylbenzo[a]pyrene was studied using both microsomal preparations and whole cells .Physical And Chemical Properties Analysis
7-Methylbenzo[a]pyrene has a melting point of 219-220 °C (lit.) and an estimated boiling point of 509.54°C . Its density is estimated to be 1.1340 and its refractive index is estimated to be 1.8530 .Wissenschaftliche Forschungsanwendungen
Carcinogenesis Studies
7-Methylbenzo[a]pyrene (7-MeBP) has been reported to be carcinogenic in some tumor models . The ultimate carcinogenic form of benzo(a)pyrene (BP) is thought to result from metabolic activation at the 7 to 10 positions . This makes 7-MeBP a valuable compound for studying the mechanisms of carcinogenesis .
Metabolism Research
The metabolism of 7-MeBP has been studied using both microsomal preparations and whole cells . These studies revealed that many of the expected metabolites were formed by microsomes . This makes 7-MeBP useful in studying the metabolic pathways of similar compounds .
DNA Binding Studies
7-MeBP has been used to study its covalent binding to DNA . The hydrocarbon was metabolized readily and bound to DNA of the cells to about one-eighth of the level found for BP . This makes it a valuable compound for studying DNA damage and repair mechanisms .
Environmental Monitoring
Due to its carcinogenic properties, 7-MeBP can be used as a marker in environmental monitoring. Its presence can indicate the level of pollution and potential health risks in a given environment.
Drug Development
7-MeBP is known for its diverse applications, including drug development. Its interactions with biological systems can provide valuable insights for the development of new drugs.
Chemical Structure Analysis
7-MeBP is also used in chemical structure analysis . Its molecular weight, formula, and InChI are studied for a better understanding of its chemical properties .
Wirkmechanismus
Target of Action
7-Methylbenzo[a]pyrene (7-MBaP) is a derivative of benzo[a]pyrene (BaP), a potent carcinogen . The primary target of 7-MBaP is thought to be the aryl hydrocarbon receptor (AhR) pathway . AhR is a ligand-activated transcription factor that can regulate lipogenesis and lipolysis .
Mode of Action
The ultimate carcinogenic form of BaP is thought to result from metabolic activation at the 7 to 10 positions . Substitution by a methyl group at these positions, as in 7-MBaP, would be expected to inhibit strongly their metabolism . 7-mbap has been reported to be carcinogenic in some tumor models .
Biochemical Pathways
One of the important mechanisms of action of BaP is its free radical activity, which induces oxidative stress in cells . BaP induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants as well as of cytokine production .
Pharmacokinetics
It is known that bap and its derivatives can undergo chemical modification in living cells, resulting in the formation of more reactive metabolites . Some protective substances have the ability to reduce BaP metabolism, particularly the induction of cytochrome P450, which reduces the formation of oxidative metabolites and therefore decreases ROS production .
Result of Action
The activation of the AhR pathway by 7-MBaP can lead to a variety of molecular and cellular effects. These include the regulation of gene expression involved in oxidative stress and inflammation, reduction of ROS levels, reduction of lipid and protein peroxidation, reduction of DNA adduct formation, increase in the level of enzymatic and non-enzymatic antioxidants, and reduction in the level of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of 7-MBaP can be influenced by various environmental factors. For instance, the presence of other chemicals, such as protective substances that can reduce BaP metabolism, can influence the action of 7-MBaP . Additionally, factors such as pH, temperature, and the presence of oxygen can potentially affect the stability and efficacy of 7-MBaP .
Safety and Hazards
7-Methylbenzo[a]pyrene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
Eigenschaften
IUPAC Name |
7-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVWGNPFWVQISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049340 | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63041-77-0 | |
| Record name | 7-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylbenzo[a]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J4BS15OLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



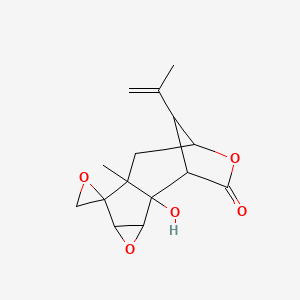


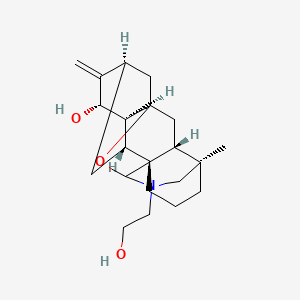
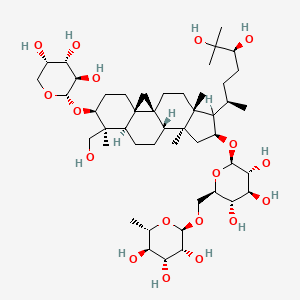
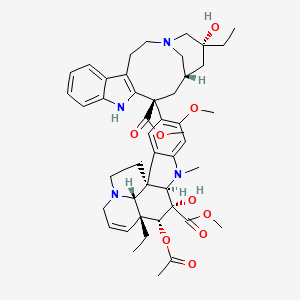
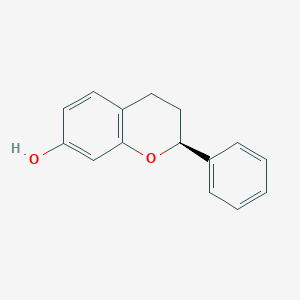
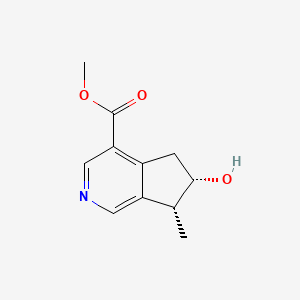
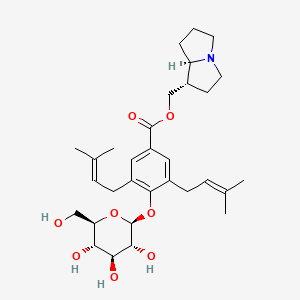
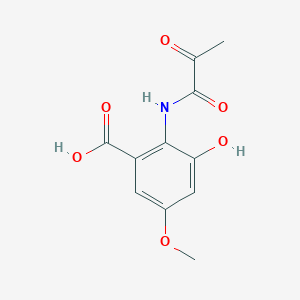
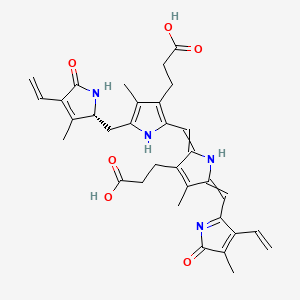
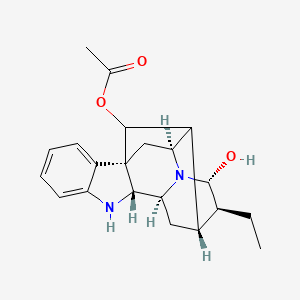
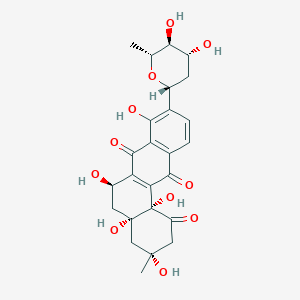
![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate](/img/structure/B1205349.png)